1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol
Overview
Description
1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol typically involves the condensation of 4-fluorobenzyl hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, β-diketones, and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1-ethanol: Shares the fluorophenyl group but differs in the presence of an ethanol moiety instead of a pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a similar pyrazole ring but with additional aromatic substituents.
Uniqueness: 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol is unique due to its specific combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWHOGBRQYMQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595608-37-9 | |
Record name | 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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